PSI-7977-D5
CAS No.:
Cat. No.: VC0201712
Molecular Formula: C₂₂H₂₄D₅FN₃O₉P
Molecular Weight: 534.48
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₄D₅FN₃O₉P |
|---|---|
| Molecular Weight | 534.48 |
Introduction
Chemical Structure and Properties
PSI-7977-D5 is a deuterium-labeled version of sofosbuvir, containing five deuterium atoms strategically positioned within the molecule. The compound is officially designated as isopropyl(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate-D5, also known as N-[[P(S),2'R]-2'-deoxy-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-1-methylethyl Ester L-Alanine-D5 .
Table 1: Chemical Properties of PSI-7977-D5
| Property | Characteristic |
|---|---|
| Molecular Formula | C₂₂H₂₄D₅FN₃O₉P |
| Molecular Weight | 534.48 g/mol |
| Physical Appearance | Pale orange to pale brown solid |
| Solubility | Slightly soluble in chloroform and methanol |
| Storage Conditions | -20°C, hygroscopic |
| Shipping Condition | Stable at room temperature |
| Purity | >95% (HPLC) |
| Isotopic Purity | 98.9% (d0 = 0.05%) |
The structural characteristics of PSI-7977-D5 include a uridine nucleoside core with a 2'-deoxy-2'-fluoro-2'-methyl modification, connected to a phenoxy phosphoramidate moiety that includes the deuterated alanine isopropyl ester component . The compound exists as a mixture of diastereomers at the phosphorus center, similar to the parent compound before purification to a single isomer for clinical use .
Relationship to Parent Compound Sofosbuvir
Sofosbuvir (PSI-7977) is a clinically approved direct-acting antiviral agent used in the treatment of hepatitis C infection. It is a prodrug of 2'-F-2'-C-methyluridine monophosphate and represents the purified diastereoisomer of PSI-7851 . The parent compound inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication .
The development of PSI-7977-D5 follows a rational drug design approach where deuterium substitution is employed to potentially enhance the pharmacokinetic properties of the parent compound. This strategy is based on the kinetic isotope effect, where carbon-deuterium bonds are more stable than carbon-hydrogen bonds, potentially leading to slower metabolism and improved bioavailability .
Table 2: Comparison Between PSI-7977 and PSI-7977-D5
| Property | PSI-7977 (Sofosbuvir) | PSI-7977-D5 |
|---|---|---|
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₄D₅FN₃O₉P |
| Molecular Weight | 529.45 g/mol | 534.48 g/mol |
| Mechanism of Action | HCV NS5B polymerase inhibitor | Same as parent compound |
| Clinical Status | Approved for HCV treatment | Research compound |
| Position of Deuteration | N/A | Isopropyl ester portion |
| Development Purpose | Clinical HCV treatment | Enhanced pharmacokinetics |
Synthesis and Development
The synthesis of deuterated sofosbuvir analogs involves site-selective deuterium incorporation methods that maintain high levels of isotopic purity. According to research findings, these synthetic routes allow for precise placement of deuterium atoms at specific positions within the molecule .
PSI-7977-D5 represents one of several deuterated analogs that were designed and prepared to investigate the impact of deuteration on pharmacokinetic properties. The devised synthetic routes specifically enable site-selective deuterium incorporation with high levels of isotopic purity, an essential factor for studying the effects of deuteration on drug metabolism and efficacy .
A significant advantage noted for one particular deuterated analog (compound 40) was the use of an inexpensive deuterium source (D₂O), which could potentially reduce production costs if the compound were to advance to clinical development .
Applications in Research and Development
PSI-7977-D5 serves several important functions in pharmaceutical research and development:
Analytical Reference Standard
Analytical Methods and Characterization
PSI-7977-D5 has been characterized using various analytical techniques to confirm its structure, purity, and isotopic composition. According to the certificate of analysis , the compound has been validated using:
Table 3: Analytical Characterization of PSI-7977-D5
| Analytical Method | Results |
|---|---|
| NMR Spectroscopy | Confirms structure |
| F NMR | Confirms structure |
| P NMR | Confirms structure |
| Mass Spectrometry | Confirms molecular weight and structure |
| HPLC | 99.84% purity at 205 nm |
| Elemental Analysis | %C: 48.46, %H: 5.67, %N: 7.67 |
| Isotopic Analysis | 98.9% deuterium incorporation (d0 = 0.05%) |
These analytical methods provide comprehensive characterization of PSI-7977-D5, ensuring its identity and quality for research applications. The high isotopic purity (98.9%) is particularly important for applications where accurate tracking of the deuterated compound is essential.
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